

An In-depth Technical Guide to Benzophenone-d10 (CAS: 22583-75-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzophenone-d10*

Cat. No.: *B1335006*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-d10, with the CAS number 22583-75-1, is the deuterated analogue of benzophenone. In this stable isotope-labeled compound, all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its chemical behavior is nearly identical to that of its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectra. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using **Benzophenone-d10**, with a focus on its role as an internal standard in quantitative analyses.

Chemical and Physical Properties

Benzophenone-d10 is a solid at room temperature.^[1] Its key physical and chemical properties are summarized in the tables below.

General Properties

Property	Value	Reference(s)
CAS Number	22583-75-1	[1] [2] [3]
Molecular Formula	C ₁₃ D ₁₀ O	[2]
Molecular Weight	192.28 g/mol	[1] [3] [4]
Appearance	Solid	[1]
Storage Temperature	2-8°C (refrigerator) for long term storage	[2] [5]

Physicochemical Data

Property	Value	Reference(s)
Melting Point	47-51 °C	[1]
Boiling Point	305 °C	[1]
Flash Point	138 °C (closed cup)	[1]

Purity and Isotopic Abundance

Parameter	Value	Reference(s)
Isotopic Purity (atom % D)	≥ 99%	[1] [3]
Chemical Purity (HPLC)	>95% to 99.79%	[2] [5]

Spectroscopic Data

The presence of deuterium atoms significantly alters the spectroscopic properties of **Benzophenone-d10** compared to unlabeled benzophenone, particularly in mass spectrometry and vibrational spectroscopy.

Mass Spectrometry

The key feature of **Benzophenone-d10** in mass spectrometry is its mass shift of +10 atomic mass units compared to the unlabeled compound.[\[1\]](#) This distinct mass difference is

fundamental to its use as an internal standard.

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectra of **Benzophenone-d10** have been studied, and the fundamental frequencies have been assigned based on isotopic frequency shifts.^[6] These spectra can be used for structural confirmation and purity assessment.

Analytical Applications

The primary application of **Benzophenone-d10** is as an internal standard or surrogate in quantitative analytical methods, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[7] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of benzophenone and its derivatives in various matrices.

Use as an Internal Standard

Benzophenone-d10 is an ideal internal standard for the analysis of benzophenone due to the following reasons:

- Similar Chemical and Physical Properties: It behaves almost identically to the analyte during extraction, derivatization, and chromatography.
- Distinct Mass Spectrometric Signal: It is easily distinguished from the analyte by its higher mass, preventing signal overlap.
- Co-elution with the Analyte: It typically elutes at the same retention time as the analyte, ensuring that any matrix effects or variations in instrument performance affect both compounds similarly.

Experimental Protocols

While specific experimental conditions will vary depending on the sample matrix and analytical instrumentation, the following provides a detailed, generalized protocol for the quantification of benzophenone in a solid matrix (e.g., breakfast cereal) using GC-MS with **Benzophenone-d10**

as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.[8][9]

General Protocol for Quantification of Benzophenone in a Solid Matrix using GC-MS

1. Standard and Sample Preparation

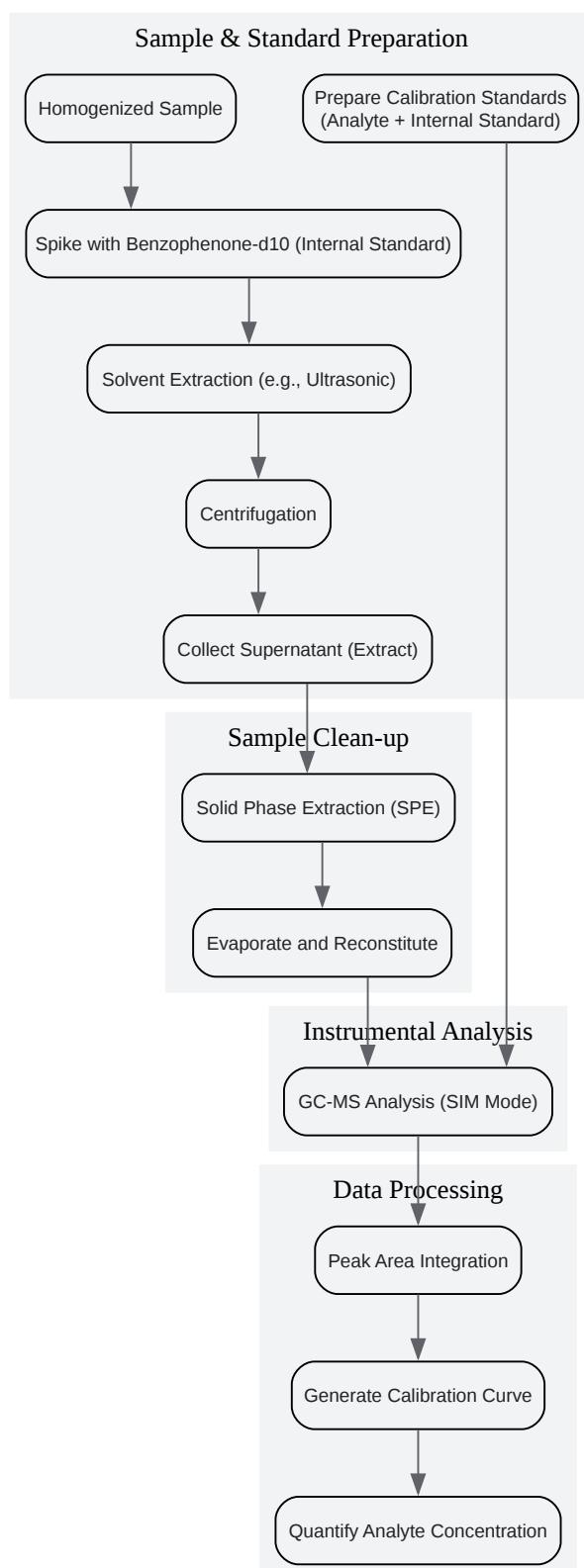
- Stock Solutions: Prepare a stock solution of benzophenone and a separate stock solution of **Benzophenone-d10** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the benzophenone stock solution into a blank matrix extract. Add a constant, known amount of the **Benzophenone-d10** internal standard stock solution to each calibration standard. The concentration range should bracket the expected concentration of the analyte in the samples.
- Sample Preparation:
 - Homogenize the solid sample.
 - Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.
 - Spike the sample with a known amount of the **Benzophenone-d10** internal standard solution.
 - Add an appropriate extraction solvent (e.g., a mixture of dichloromethane and acetonitrile, 1:1 v/v).[8]
 - Extract the analytes using a method such as ultrasonic extraction.[8]
 - Centrifuge the sample to separate the solid and liquid phases.
 - Collect the supernatant (the extract).

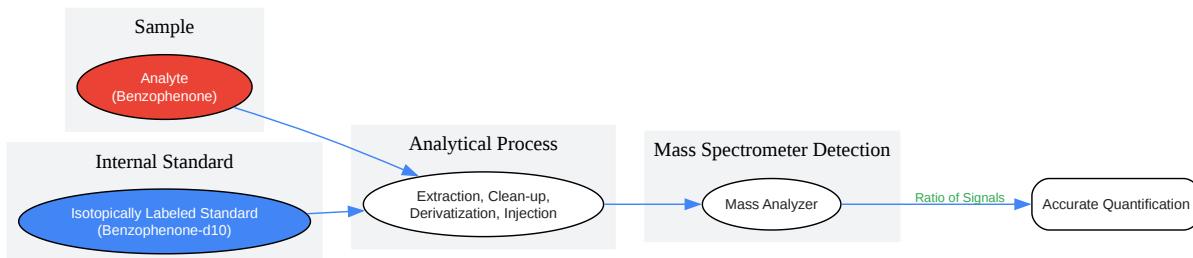
2. Sample Clean-up (Optional but Recommended)

- To remove interfering matrix components, a clean-up step using Solid Phase Extraction (SPE) with a silica cartridge is often employed.[8]
 - Condition the SPE cartridge with the extraction solvent.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge with a weak solvent to remove interferences.
 - Elute the analytes and the internal standard with a stronger solvent.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a suitable solvent for GC-MS analysis.

3. GC-MS Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Column: A suitable capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample or standard into the GC.
- GC Conditions (Typical):
 - Inlet Temperature: 250-280 °C
 - Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure separation of analytes.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).


- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both benzophenone (e.g., m/z 105, 182) and **Benzophenone-d10** (e.g., m/z 110, 192).


4. Data Analysis

- Integrate the peak areas of the selected ions for both benzophenone and **Benzophenone-d10** in the chromatograms of the standards and samples.
- Calculate the response factor (RF) for each calibration standard using the formula: $RF = (Area\ of\ Analyte\ / Concentration\ of\ Analyte) / (Area\ of\ IS\ / Concentration\ of\ IS)$
- Plot a calibration curve of the area ratio (Analyte Area / IS Area) versus the concentration ratio (Analyte Concentration / IS Concentration).
- Determine the concentration of benzophenone in the samples by calculating the area ratio from the sample chromatogram and using the calibration curve to determine the corresponding concentration ratio.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. clearsynth.com [clearsynth.com]
- 3. scbt.com [scbt.com]
- 4. (2H10)Benzophenone | C13H10O | CID 3035154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzophenone-d10 | CAS 22583-75-1 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Benzophenone-d10 (CAS: 22583-75-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1335006#benzophenone-d10-cas-number-22583-75-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com